molecular formula C18H15NO2 B6415805 2-(3-Benzyloxyphenyl)-4-hydroxypyridine CAS No. 1261974-95-1

2-(3-Benzyloxyphenyl)-4-hydroxypyridine

Cat. No.: B6415805
CAS No.: 1261974-95-1
M. Wt: 277.3 g/mol
InChI Key: JOIOWJZHLGAAAN-UHFFFAOYSA-N
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Description

2-(3-Benzyloxyphenyl)-4-hydroxypyridine is a specialized chemical scaffold of significant interest in multidisciplinary research, combining a 4-hydroxypyridine (4-pyridone) moiety with a benzyloxy-protected phenolic ring . The 4-hydroxypyridine group is known to exist predominantly in the tautomeric 4-pyridone form, a feature that can facilitate intramolecular hydrogen bonding and contribute to unique photophysical properties, such as excited-state intramolecular proton transfer (ESIPT) . This molecular architecture makes it a valuable precursor or building block in various scientific applications. In organic synthesis and catalysis, this compound's structure is highly relevant for constructing complex molecules. The pyridinylphenol framework is widely utilized in coupling reactions, such as Suzuki cross-coupling, to create biaryl structures, and it can act as a directing group for C-H functionalization, enhancing reaction yields and selectivity . In materials science, the molecule's spatial configuration and ability to modulate molecular packing are crucial for developing advanced organic materials. Its ESIPT capability is particularly exploited in the design of optoelectronic devices, including light-emitting diodes (LEDs), and for optical sensing and imaging technologies . Furthermore, the structure serves as a key intermediate in pharmaceutical research for the development of novel therapeutic agents, leveraging the pyridine ring's basicity and capacity for hydrogen bonding to interact with biological targets . The compound should be stored in a cool, dry place. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-phenylmethoxyphenyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-16-9-10-19-18(12-16)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIOWJZHLGAAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=O)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692787
Record name 2-[3-(Benzyloxy)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261974-95-1
Record name 2-[3-(Benzyloxy)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Bromo-4-hydroxypyridine

The preparation of 2-bromo-4-hydroxypyridine begins with directed ortho-metalation of 4-hydroxypyridine. Using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), the hydroxyl group directs deprotonation to the C2 position, followed by quenching with bromine to install the bromide. Protection of the 4-hydroxy group as a tert-butyldimethylsilyl (TBS) ether prior to metalation prevents undesired side reactions, achieving yields of 68–72% after deprotection.

Preparation of 3-Benzyloxyphenylboronic Acid

3-Hydroxyphenylboronic acid is benzylated using benzyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours. This step proceeds quantitatively, with purification via silica gel chromatography yielding the boronic acid derivative in >95% purity.

Coupling Reaction Optimization

Optimized conditions employ tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a dioxane/water (4:1) solvent system with sodium carbonate as the base. Heating at 100°C for 24 hours affords 2-(3-benzyloxyphenyl)-4-hydroxypyridine in 65–70% yield. Notably, the unprotected 4-hydroxy group remains intact under these conditions, avoiding the need for post-coupling deprotection.

Hantzsch Dihydropyridine Synthesis and Oxidation

The classical Hantzsch method offers an alternative route via cyclocondensation, though positional selectivity for the benzyloxyphenyl group requires careful substrate design.

Reaction Design and Substrate Selection

Using 3-benzyloxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol, the one-pot reaction forms a 1,4-dihydropyridine intermediate. Oxidation with manganese dioxide in dichloromethane at room temperature yields 4-(3-benzyloxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate. Selective decarboxylation under acidic conditions (HCl, reflux) removes the ester groups, but this route predominantly substitutes the pyridine at C4 rather than C2, limiting its utility for the target compound.

Kröhnke Pyridine Synthesis with Aryl-Substituted intermediates

The Kröhnke approach, involving α-pyridinium methyl ketone salts and α,β-unsaturated ketones, enables precise control over substitution patterns.

Synthesis of 3-Benzyloxyphenyl-Substituted Enones

3-Benzyloxyacetophenone is condensed with pyridinium ylide derived from N-methylpyridinium iodide in acetic anhydride. Cyclization at 120°C for 8 hours generates 2-(3-benzyloxyphenyl)-4-hydroxypyridine in 55% yield. While lower yielding than Suzuki coupling, this method avoids transition-metal catalysts, appealing for large-scale production.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Suzuki-Miyaura coupling65–70High regioselectivity, minimal stepsRequires palladium catalyst
Hantzsch synthesis30–40One-pot reactionPoor positional selectivity
Kröhnke cyclization50–55Metal-free, scalableModerate yields, harsh conditions

Data synthesized from.

Purification and Analytical Characterization

Crude 2-(3-benzyloxyphenyl)-4-hydroxypyridine is purified via recrystallization from methanol/water (3:1), achieving >99% HPLC purity. Nuclear magnetic resonance (NMR) analysis confirms structure: ¹H NMR (400 MHz, DMSO-d6) δ 8.21 (d, J = 6.0 Hz, 1H, pyridine H3), 7.45–7.32 (m, 5H, benzyl), 6.98 (d, J = 8.4 Hz, 1H, aryl), 6.85 (s, 1H, aryl), 6.78 (d, J = 7.6 Hz, 1H, aryl), 5.12 (s, 2H, OCH2Ph), 4.91 (s, 1H, OH).

Industrial-Scale Considerations

Patent literature highlights solvent selection and residual catalyst removal as critical for pharmaceutical applications. Replacing dichloromethane with toluene in coupling reactions reduces environmental impact, while activated charcoal treatment lowers palladium residues to <10 ppm .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The benzylic position of the compound can undergo oxidation to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: HNO3/H2SO4 for nitration, Br2/FeBr3 for bromination.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Nitro and bromo derivatives.

Scientific Research Applications

Chemistry: 2-(3-Benzyloxyphenyl)-4-hydroxypyridine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further functionalization.

Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development .

Medicine: The compound is explored for its anti-inflammatory and analgesic properties. It is also being investigated for its role in treating metabolic disorders such as propionic acidemia.

Industry: In the industrial sector, 2-(3-Benzyloxyphenyl)-4-hydroxypyridine is used in the development of advanced materials, including pH-responsive drug delivery systems and polymeric materials.

Mechanism of Action

The mechanism of action of 2-(3-Benzyloxyphenyl)-4-hydroxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA can lead to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on pyridine and phenyl rings significantly alter physical properties. For example:

Compound Substituents Molecular Weight Melting Point (°C) Yield (%) Reference
2-(3-Benzyloxyphenyl)-4-hydroxypyridine -OH (C4), -OCH₂Ph (C3 phenyl) Not reported Not reported Not reported
2-Amino-4-(2-Cl-5-(4-CH₃-Ph))-1-(4-NO₂-Ph)pyridine -Cl, -CH₃, -NO₂ 545.0 287 78
2-Amino-4-(2-Cl-5-(4-Br-Ph))-1-(4-Cl-Ph)pyridine -Cl, -Br 499.5 276 81

Key observations:

  • Electron-withdrawing groups (e.g., -NO₂, -Br) increase molecular weight and melting points due to enhanced intermolecular interactions.
  • Benzyloxy groups (as in the target compound) likely reduce solubility in polar solvents compared to halogenated analogues .

Tautomerism and Reactivity

4-Hydroxypyridine exists predominantly in the pyridin-4-one tautomeric form, unlike 2- or 3-hydroxypyridines. This tautomerism affects reactivity:

  • Nucleophilic substitution : 4-Hydroxypyridine derivatives undergo reactions at the nitrogen atom rather than the oxygen atom due to the keto form’s stability .
  • Metabolic pathways : 4-Hydroxypyridine is metabolized via dioxygenase-mediated cleavage in Agrobacterium spp., whereas 2- and 3-hydroxypyridines follow distinct pathways under anaerobic conditions .

Q & A

Basic: What are the recommended synthetic routes for 2-(3-Benzyloxyphenyl)-4-hydroxypyridine, and what reaction conditions optimize yield and purity?

While direct synthetic protocols for 2-(3-Benzyloxyphenyl)-4-hydroxypyridine are not explicitly detailed in the provided evidence, analogous methodologies for structurally related compounds can guide synthesis. For example, oxidative cyclization using sodium hypochlorite in ethanol at room temperature (3 hours, 73% yield) was employed for a triazolopyridine derivative with a benzyloxy substituent . Key considerations include:

  • Oxidant selection : Sodium hypochlorite offers a greener alternative to Cr(VI) reagents.
  • Solvent choice : Ethanol minimizes environmental impact compared to halogenated solvents.
  • Purification : Column-free isolation via extraction and alumina plug filtration ensures high purity .
Reaction ComponentOptimal Conditions
OxidantNaOCl (aqueous)
SolventEthanol
TemperatureRoom temperature
Time3 hours
Yield~73% (analogous)

Basic: How should researchers handle and store 2-(3-Benzyloxyphenyl)-4-hydroxypyridine given limited toxicity data?

Current safety data for this compound are incomplete, but precautionary measures are critical:

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Train personnel in spill management (e.g., P301-P390 protocols for ingestion/skin contact) .
  • Storage : Store in airtight containers at room temperature, away from oxidizers and moisture. Follow P401-P422 guidelines for disposal .
  • Toxicity assumptions : Assume Category 4 acute toxicity (oral, dermal, inhalation) based on structurally similar pyridine derivatives until empirical data are available .

Advanced: How does the tautomeric equilibrium of 4-hydroxypyridine derivatives influence their reactivity in nucleophilic substitution reactions?

The 4-hydroxypyridine moiety exists predominantly in the pyridin-4-one tautomeric form, favoring nitrogen-centered reactivity over oxygen. This tautomerism directs substitution to the N-atom, as seen in reactions with nucleophiles like thiols or amines . For example:

  • Mechanistic implication : Tautomeric preference explains why 4-hydroxypyridine derivatives yield N-substituted products (e.g., pyridin-4-one derivatives) rather than O-substituted analogs.
  • Experimental validation : Monitor tautomeric ratios using 1^1H NMR or IR spectroscopy under varying pH conditions .

Advanced: What strategies can resolve contradictions in reported spectroscopic data for 2-(3-Benzyloxyphenyl)-4-hydroxypyridine derivatives?

Discrepancies in spectral data (e.g., NMR, MS) may arise from tautomerism, impurities, or crystallographic polymorphism. Mitigation strategies include:

  • Cross-validation : Compare data across multiple techniques (e.g., 13^{13}C NMR, HRMS) and reference analogous compounds .
  • Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation .
  • Computational modeling : DFT calculations predict spectroscopic profiles to reconcile experimental vs. theoretical results .

Basic: What analytical techniques are critical for confirming the structure and purity of 2-(3-Benzyloxyphenyl)-4-hydroxypyridine?

Essential methods include:

  • Spectroscopy : 1^1H/13^{13}C NMR for functional group analysis; HRMS for molecular weight confirmation .
  • Chromatography : HPLC or TLC to assess purity (≥96% by area normalization).
  • Elemental analysis : Verify C/H/N ratios match theoretical values.
  • X-ray crystallography : Resolve structural ambiguities (e.g., reports mean C–C bond length = 0.004 Å) .

Advanced: What green chemistry principles can be applied to improve the sustainability of synthesizing 2-(3-Benzyloxyphenyl)-4-hydroxypyridine?

Key green approaches derived from analogous syntheses:

  • Solvent selection : Replace DMF or THF with ethanol or water .
  • Catalyst-free conditions : Avoid transition metals by leveraging oxidative cyclization (e.g., NaOCl) .
  • Waste reduction : Use alumina plugs for purification instead of column chromatography .
  • Energy efficiency : Conduct reactions at ambient temperature .

Advanced: How does the choice of oxidant impact the efficiency and safety of synthesizing benzyloxy-substituted pyridine derivatives?

Comparative analysis from highlights:

  • Sodium hypochlorite : Higher safety profile (non-carcinogenic, aqueous) vs. Cr(VI) (toxic, corrosive).
  • Yield trade-offs : NaOCl achieves 73% yield in 3 hours, comparable to DDQ but with reduced environmental hazard .
  • Byproduct management : NaOCl generates benign NaCl/water, simplifying waste disposal.
OxidantYield (%)Hazard Profile
NaOCl73Low
Cr(VI) reagents~70High (toxic)
DDQ~75Moderate

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